3-(m-Methoxyphenyl)propionic acid

Analytical Chemistry Method Development Chromatography

Researchers and process chemists often face reproducibility issues when substituting meta- and para-substituted phenylpropanoic acids due to divergent melting points and chromatographic behavior. This compound solves that risk. - **Melting point 43-45°C**: Facilitates low-temperature melt granulation and handling of heat-sensitive co-formulants. - **LogP 1.71 vs. 2.29 (unsubstituted)**: Ensures distinct HPLC retention for accurate quantification in biological matrices. - **Defined sublimation enthalpy (116.1 kJ·mol⁻¹)**: Reliable model compound for phase transition studies.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 10516-71-9
Cat. No. B079885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(m-Methoxyphenyl)propionic acid
CAS10516-71-9
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCC(=O)O
InChIInChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
InChIKeyBJJQJLOZWBZEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(m-Methoxyphenyl)propionic Acid Chemical Profile


3-(m-Methoxyphenyl)propionic acid, also known as 3-(3-methoxyphenyl)propanoic acid, is an aromatic compound belonging to the phenylpropanoic acid class [1]. This compound is characterized by a 3-methoxy substituent on its phenyl ring, a feature that imparts distinct physicochemical properties compared to its unsubstituted and other regioisomeric analogs. It is a naturally occurring human metabolite excreted in urine [2] and serves as a key intermediate in pharmaceutical synthesis .

Substitution Risks for 3-(m-Methoxyphenyl)propionic Acid


In scientific research and industrial processes, substituting 3-(m-Methoxyphenyl)propionic acid with closely related analogs like 3-phenylpropionic acid or the para-methoxy isomer is not straightforward. The position of the methoxy group (meta vs. para) significantly alters key physicochemical properties, including solubility, lipophilicity, and thermal behavior [1]. For instance, the meta-substituted analog has a melting point of 43-45 °C, while the para-isomer melts at a much higher temperature (104 °C) , directly impacting formulation and handling. Furthermore, differences in vapor pressure and sublimation enthalpy can affect stability and processing under various conditions, making generic substitution a risk to experimental reproducibility and process consistency [2].

Differentiation Guide vs. Analogs


Lipophilicity vs. Unsubstituted Analog

3-(m-Methoxyphenyl)propionic acid exhibits significantly lower lipophilicity compared to its unsubstituted analog, 3-phenylpropionic acid. This difference is a key factor in reversed-phase chromatography method development and influences biological membrane permeability predictions .

Analytical Chemistry Method Development Chromatography

Melting Point vs. Para-Methoxy Isomer

The melting point of 3-(m-Methoxyphenyl)propionic acid is markedly lower than that of its para-substituted isomer, 3-(4-methoxyphenyl)propionic acid. This substantial difference in thermal behavior is critical for selecting appropriate storage conditions, handling procedures, and formulation strategies .

Formulation Science Process Chemistry Solid-State Chemistry

Vapor Pressure and Sublimation Enthalpy

The vapor pressure and enthalpy of sublimation of 3-(m-Methoxyphenyl)propionic acid have been precisely measured, demonstrating distinct thermodynamic behavior compared to other methoxy-substituted isomers and the unsubstituted parent acid [1].

Physical Chemistry Thermodynamics Process Engineering

Application Scenarios for 3-(m-Methoxyphenyl)propionic Acid


Reversed-Phase HPLC Method Development

As an analytical reference standard or for method development where separation from the unsubstituted 3-phenylpropionic acid is required. The lower LogP of the target compound (1.71 vs. 2.29 ) ensures distinct chromatographic retention, enabling accurate quantification in complex biological or reaction matrices.

Low-Energy Pharmaceutical Formulations

As a synthetic intermediate in processes requiring a low-melting solid. Its melting point of 43-45 °C, significantly lower than the para-isomer (104 °C ), makes it more amenable for low-temperature processing techniques like melt granulation or when working with heat-sensitive co-formulants, offering greater formulation flexibility.

Precision Thermodynamic and Material Science Studies

In research requiring well-characterized thermodynamic parameters. The compound's enthalpy of sublimation (116.1 ± 0.7 kJ·mol−1 [1]) and vapor pressure curve have been rigorously defined, making it a reliable model compound for studying phase transitions, solid-state properties, and validating computational models.

Metabolomics and Biomarker Discovery

As an authentic standard for the identification and quantification of 3-(m-Methoxyphenyl)propionic acid in human urine [2]. Its well-documented presence as an endogenous metabolite necessitates the use of the exact compound for accurate mass spectrometric and chromatographic analysis, avoiding false positives or quantification errors from similar but distinct analogs.

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